molecular formula C15H22N6O3 B15154405 Tert-butyl [1-(3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]carbamate

Tert-butyl [1-(3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]carbamate

Cat. No.: B15154405
M. Wt: 334.37 g/mol
InChI Key: AZRGAVFVSLJOAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-(1-{3-oxo-2H-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)carbamate is a complex organic compound that belongs to the class of triazolopyrazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazolopyrazine core, a piperidine ring, and a tert-butyl carbamate group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of tert-butyl N-(1-{3-oxo-2H-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the triazolopyrazine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the piperidine ring: This step involves the reaction of the triazolopyrazine intermediate with a piperidine derivative.

    Attachment of the tert-butyl carbamate group: This is usually done by reacting the intermediate with tert-butyl chloroformate in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Tert-butyl N-(1-{3-oxo-2H-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl carbamate group can be replaced by other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

Tert-butyl N-(1-{3-oxo-2H-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl N-(1-{3-oxo-2H-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)carbamate involves its interaction with specific molecular targets in the body. The triazolopyrazine core is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The piperidine ring and tert-butyl carbamate group contribute to the compound’s stability and bioavailability, enhancing its therapeutic potential .

Comparison with Similar Compounds

Tert-butyl N-(1-{3-oxo-2H-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)carbamate can be compared with other triazolopyrazine derivatives, such as:

Properties

IUPAC Name

tert-butyl N-[1-(3-oxo-2H-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O3/c1-15(2,3)24-14(23)17-10-4-7-20(8-5-10)11-12-18-19-13(22)21(12)9-6-16-11/h6,9-10H,4-5,7-8H2,1-3H3,(H,17,23)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZRGAVFVSLJOAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC=CN3C2=NNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.